molecular formula C24H19ClFN3OS B2979292 N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207008-91-0

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2979292
CAS RN: 1207008-91-0
M. Wt: 451.94
InChI Key: FYWMUFIHJGZXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3OS and its molecular weight is 451.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

Research on similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been conducted to understand their structural properties and the formation of 3-D arrays via various intermolecular interactions. These studies contribute to the understanding of molecular geometry, which is essential for the design of drugs with specific binding affinities (Boechat et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

The spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have provided insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their light harvesting efficiency and energy injection capabilities. Moreover, these compounds have shown significant non-linear optical (NLO) activity, which could be relevant for applications in optical devices. The molecular docking studies suggest potential bioactive applications by analyzing binding interactions with proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Antitumor Activity

The synthesis of benzothiazole derivatives and their evaluation for antitumor activity highlight the potential of these compounds in cancer therapy. Specific derivatives have shown considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of structurally similar compounds in oncology (Yurttaş et al., 2015).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, demonstrating significant potential. These findings suggest that similar acetamide compounds could be explored for their antioxidant properties, contributing to the development of novel antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activity

Research on sulfide and sulfone derivatives of thiazole-2-ylamines/acetamides has shown promising antimicrobial activity against a variety of bacterial and fungal strains. This suggests the potential of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and related compounds in developing new antimicrobial agents (Badiger et al., 2013).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-19(26)10-12-21)31-15-23(30)28-20-4-2-3-18(25)13-20/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWMUFIHJGZXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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